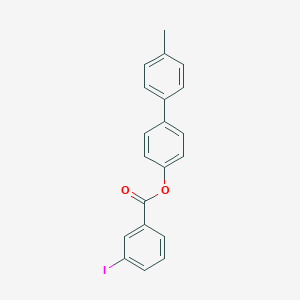
4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and an iodobenzoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4’-Methyl[1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The biphenyl core can undergo coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azido or thiocyanato derivatives can be formed.
Coupling Products: More complex biphenyl derivatives with extended conjugation or functional groups can be synthesized through coupling reactions.
科学的研究の応用
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes or ligands for biological studies.
Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.
作用機序
The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a desired biological effect. The exact pathways and targets involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Methyl 4-iodobenzoate: A simpler ester with similar reactivity but lacking the biphenyl core.
4’-Methyl[1,1’-biphenyl]-4-yl benzoate: Similar structure but without the iodine atom, leading to different reactivity and applications.
Uniqueness
4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate is unique due to the combination of the biphenyl core and the iodobenzoate ester. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C20H15IO2 |
|---|---|
分子量 |
414.2g/mol |
IUPAC名 |
[4-(4-methylphenyl)phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C20H15IO2/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)23-20(22)17-3-2-4-18(21)13-17/h2-13H,1H3 |
InChIキー |
RUBCJYMQPJTKFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















